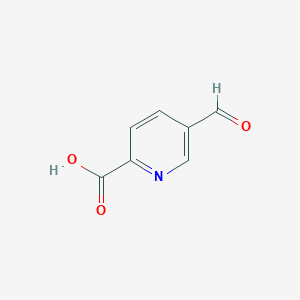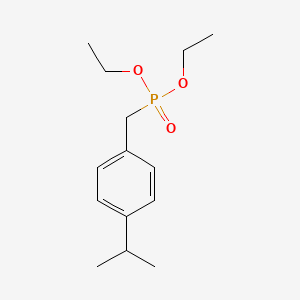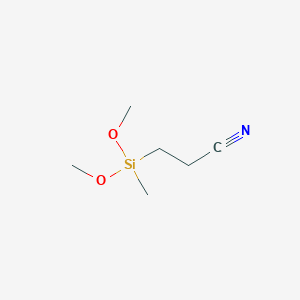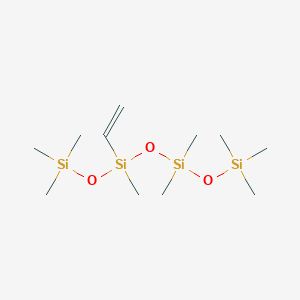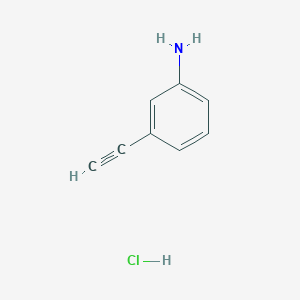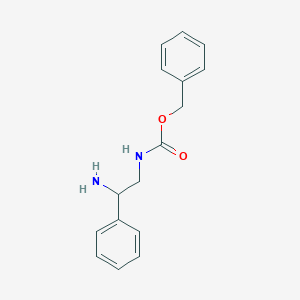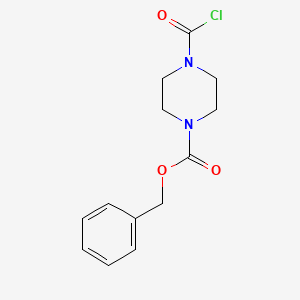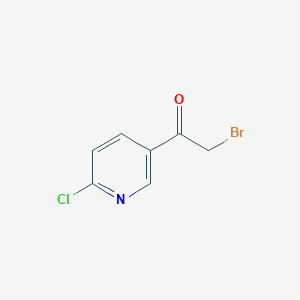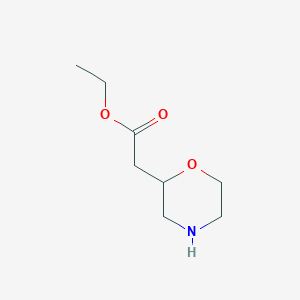
Ethyl 2-(morpholin-2-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(morpholin-2-yl)acetate is a chemical compound with the molecular formula C8H15NO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 2-(morpholin-2-yl)acetate involves dissolving 30 g (114 mmol) of ethyl 2- (4-benzylmorpholin-2-yl)acetate in methanol (300 mL). Pd/C (3 g) is added at room temperature under H2 (gas) 50 psi. The reaction is carried out at room temperature for 10 h, and the reaction is directly filtered after completion .Molecular Structure Analysis
The molecular structure of Ethyl 2-(morpholin-2-yl)acetate is represented by the formula C8H15NO3 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of Ethyl 2-(morpholin-2-yl)acetate is a reduction reaction. The reaction is carried out at room temperature for 10 h .Applications De Recherche Scientifique
-
Chemical Synthesis
- Ethyl 2-(morpholin-2-yl)acetate is used in chemical synthesis . It is a yellow to brown solid with a molecular weight of 209.67 .
- In one synthesis method, 30 g (114 mmol) of ethyl 2-(4-benzylmorpholin-2-yl)acetate was dissolved in methanol (300 mL), and Pd/C (3 g) was added at room temperature under H2 (gas) 50 psi. The reaction was carried out at room temperature for 10 hours .
- Unfortunately, the specific outcomes of this synthesis were not detailed in the source .
-
Functionalization of Morpholin-2-Ones
- Ethyl 2-(morpholin-2-yl)acetate can be used in the functionalization of morpholin-2-ones . This process is part of green catalysis for sustainable organic synthesis .
- A procedure for cross-dehydrogenative coupling between morpholinones and cyclic imides was developed . An earth-abundant metal catalyst, copper (I) chloride, in the presence of acetic acid, and with molecular oxygen as the sole oxidant, operating under mild conditions, afforded the desired C–N coupled products in high yields .
- The products of this reaction may be suitable substrates for functionalized polymers, e.g., poly (β-aminoesters) or even for PROTACs .
Safety And Hazards
Ethyl 2-(morpholin-2-yl)acetate should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
ethyl 2-morpholin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)5-7-6-9-3-4-12-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDXKKLEVCWEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620813 | |
| Record name | Ethyl (morpholin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(morpholin-2-yl)acetate | |
CAS RN |
503601-25-0 | |
| Record name | Ethyl (morpholin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)

